Unique Anti-MRSA Activity vs. cis-Isomers
In antimicrobial assays against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 33591, the trans isomer Neobulgarone E exhibited a unique and selective inhibitory activity, whereas the cis isomers Neobulgarone D and F were completely inactive [1]. This demonstrates that the stereochemical configuration is the primary determinant of this specific biological activity, not merely the halogenated bianthrone core structure.
| Evidence Dimension | Antimicrobial activity against MRSA (ATCC 33591) |
|---|---|
| Target Compound Data | Active (exact MIC not reported due to solubility limitations, but clear growth inhibition observed) |
| Comparator Or Baseline | Neobulgarone D and Neobulgarone F (cis isomers): Inactive |
| Quantified Difference | Active vs. Inactive |
| Conditions | Standard antimicrobial susceptibility testing. Limited aqueous solubility noted as a challenge. |
Why This Matters
This is a clear stereochemistry-dependent activity, making Neobulgarone E a distinct chemical tool for probing MRSA biology and resistance mechanisms, where its in-class analogs would fail to produce a response.
- [1] Morehouse NJ, Flewelling AJ, Johnson JA, Gray CA. Halogenated Bianthrones From Penicillium roseopurpureum: a Fungal Endophyte of the Marine Alga Petalonia fascia. Natural Product Communications. 2020;15(1). View Source
